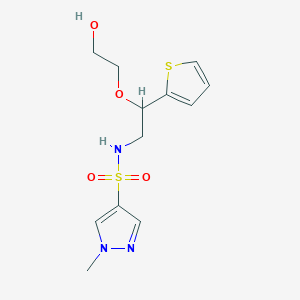
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O4S2 and its molecular weight is 331.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 293.35 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
| Log P | Not determined |
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies indicate that the compound may exhibit selective COX-2 inhibition, leading to reduced inflammation and pain relief .
- Antimicrobial Properties : Research has shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .
Anti-inflammatory Studies
In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives, compounds were tested using the carrageenan-induced rat paw edema model. Results showed significant reductions in edema compared to control groups, indicating strong anti-inflammatory properties .
Antimicrobial Activity
A series of synthesized pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, supporting the potential use of these compounds in treating bacterial infections .
Anticancer Evaluation
In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Additionally, it was found to inhibit proliferation in several cancer types, including breast and lung cancer cells .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Effective | High |
| Phenylbutazone | High | Moderate | Low |
| Aminopyrine | High | Low | Moderate |
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSBARBLBCUYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













